4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
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Overview
Description
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a thione group, and a dichlorophenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-methyl-1H-1,2,4-triazole-5-thione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways. The compound can bind to and inhibit the activity of specific enzymes, such as proteases and kinases, which play crucial roles in cellular processes. Additionally, it can interfere with DNA replication and transcription, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
- **4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thiol
- **4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-sulfone
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a triazole ring and a thione group, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and potency in various applications.
Properties
IUPAC Name |
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4S/c1-6-14-15-10(17)16(6)13-5-7-8(11)3-2-4-9(7)12/h2-5H,1H3,(H,15,17)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAJUAFUSRUINN-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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